甲基苯甲基亚砜

描述

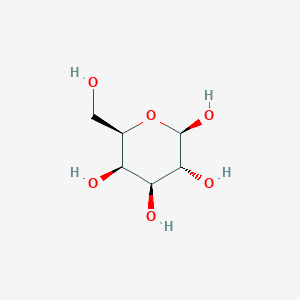

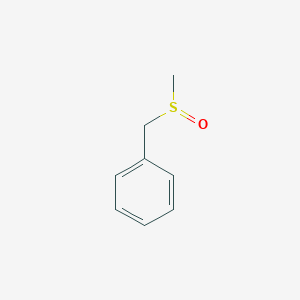

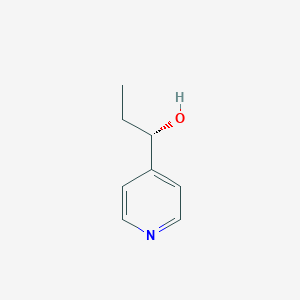

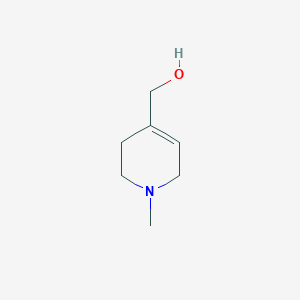

Benzyl methyl sulfoxide is a compound useful in organic synthesis . It is an oxidized derivative of thioanisole . It is an important pharmaceutical intermediate .

Synthesis Analysis

A facile and efficient thiol-free one-pot method for direct synthesis of sulfides and sulfoxides under green conditions without using any metal catalyst has been reported . In this method, benzyl bromides are used as starting materials in the presence of potassium thioacetate (PTA) and Oxone® which are low-cost, and readily accessible chemicals . This method is highly compatible with a variety of functional groups and delivered a series of sulfides, bis-sulfides, and sulfoxides in good yields .

Chemical Reactions Analysis

A phenyltrimethylammonium tribromide-mediated nucleophilic substitution/oxygen transformation reaction of benzyl halides with DMSO has been developed . In this transition-metal-free reaction, DMSO acts as not only a solvent but also a “S (O)Me” source, thus providing a convenient method for the efficient and direct synthesis of various benzyl methyl sulfoxides .

科学研究应用

1. One-Pot Thiol-Free Synthetic Approach to Sulfides and Sulfoxides Benzyl methyl sulfoxide is used in a one-pot thiol-free synthetic approach to sulfides and sulfoxides . This method is highly compatible with a variety of functional groups and delivered a series of sulfides, bis-sulfides, and sulfoxides in good yields .

Synthesis of Organosulfur Compounds

Organosulfur compounds constitute a significant part of organic synthesis because they are useful in medicinal chemistry, materials science, and natural product syntheses . Benzyl methyl sulfoxide plays a crucial role in the synthesis of these compounds .

3. Preparation of Sulfoxide and Sulfone Derivatives Benzyl methyl sulfoxide is used in the preparation of sulfoxide and sulfone derivatives via a single-pot operation starting with benzyl bromide .

Pharmaceutical Industry Applications

Sulfoxides and sulfinamides, which can be synthesized from Benzyl methyl sulfoxide, play important roles in the pharmaceutical industry . They have shown a wide range of biological activities .

Organic Synthesis and Fine Chemicals

Sulfoxides and sulfinamides are extensively used in organic synthesis and the production of fine chemicals . Benzyl methyl sulfoxide is a key component in the synthesis of these compounds .

Material Production

Sulfoxides and sulfinamides, which can be produced from Benzyl methyl sulfoxide, are also used in material production . They are key motifs in the chiral synthesis of chiral molecules, such as chiral auxiliaries, chiral ligands, and organocatalysts .

作用机制

Target of Action

For instance, Dimethyl Sulfoxide (DMSO), a similar compound, has been reported to have a wide range of uses and multiple functions in various chemical processes .

Mode of Action

Sulfoxides like dmso have been reported to show a range of pharmacological activity including analgesia and anti-inflammation . They readily penetrate cellular membranes, which may enhance the diffusion of other substances through the skin

Biochemical Pathways

It’s known that sulfoxides can play a role in various biochemical transformations . For instance, Dimethylsulfoniopropionate (DMSP), a related compound, can be degraded via enzymatically-mediated pathways, forming Dimethyl Sulfide (DMS) and other products .

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can be influenced by its chemical structure and the properties of the solvent used for its administration .

Result of Action

Sulfoxides, in general, have been reported to have various effects, including anti-inflammatory and analgesic activities .

Action Environment

It’s known that factors such as temperature, water, light, and the presence of other chemicals can affect the degradation of phytochemicals and the formation of artifacts .

安全和危害

Benzyl methyl sulfoxide is a combustible liquid . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

There are ongoing studies on the use of sulfoxides in various fields. For example, sulfoxides and sulfinamides represent versatile sulfur functional groups found in ligands, chiral auxiliaries, and bioactive molecules . Therefore, the development of new synthetic methods for these compounds is of great interest.

属性

IUPAC Name |

methylsulfinylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISVNGUOWUKZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002662 | |

| Record name | [(Methanesulfinyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl methyl sulfoxide | |

CAS RN |

824-86-2 | |

| Record name | [(Methylsulfinyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Methylsulphinyl)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Methanesulfinyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(methylsulphinyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for benzyl methyl sulfoxide?

A1: Benzyl methyl sulfoxide is represented by the molecular formula C8H10OS [, , , ]. Its molecular weight is 154.21 g/mol. While specific spectroscopic data isn't extensively detailed in the provided papers, characteristic peaks in NMR and IR spectroscopy would be expected for the sulfoxide functional group and aromatic ring system.

Q2: How does the structure of benzyl methyl sulfoxide influence its inclusion within chiral cavities formed by molecules like (R)-phenylglycyl-(R)-phenylglycine?

A2: Research indicates that (R)-phenylglycyl-(R)-phenylglycine forms layer structures, creating chiral cavities that demonstrate enantioselective inclusion of benzyl methyl sulfoxide []. The selectivity arises from the interaction between the sulfoxide's chiral sulfur center and the cavity's defined chiral environment, largely dictated by the C-terminal phenyl group orientation within the dipeptide molecule [].

Q3: Does the solvent environment affect the conformational preference of carbanions derived from benzyl methyl sulfoxide?

A3: Yes, solvent significantly influences the stereochemical outcome of deuteration in benzyl methyl sulfoxide []. Studies reveal that the relative rates of diastereotopic methylene proton exchange vary greatly depending on the solvent, indicating shifts in conformational stability of the intermediate carbanions []. For example, ratios shift from 14:1 in D2O/NaOD to 0.5:1 in t-butanol-OD/NaO-t-butyl []. Similar trends are observed when quenching α-lithiobenzyl methyl sulfoxide with D2O, with diastereomeric ratios ranging from 1.7:1 in DMSO to 0.065:1 in THF [].

Q4: What can be said about the pyramidal inversion mechanism of benzyl methyl sulfoxide based on theoretical studies?

A4: Theoretical investigations using ab initio and DFT methods have provided valuable insights into the pyramidal inversion mechanism of benzyl methyl sulfoxide []. These studies calculate the energy barrier for this inversion process to be in the range of 38.7-47.1 kcal/mol, aligning well with experimental data on racemization via pyramidal inversion []. Furthermore, calculations suggest that the presence of a phenyl ring can stabilize the transition state conformations through resonance effects, thereby lowering the inversion energy barrier by approximately 3 kcal/mol compared to analogous molecules lacking a phenyl substituent [].

Q5: Can dimethyl sulfoxide (DMSO) act as a methanesulfinylating agent for benzyl halides?

A5: Yes, under specific conditions, DMSO can act as a source of "S(O)Me". A method utilizing phenyltrimethylammonium tribromide as a mediator facilitates nucleophilic substitution and oxygen transformation, enabling the direct synthesis of benzyl methyl sulfoxides from benzyl halides using DMSO as both solvent and reagent [].

Q6: How is benzyl methyl sulfoxide used in studying the stereochemical aspects of the Pummerer reaction?

A6: Benzyl methyl sulfoxide, especially its deuterated analogs, serves as a valuable probe for investigating the stereochemistry of the Pummerer rearrangement [, , ]. By analyzing the deuterium content and distribution in the reaction products using techniques like NMR and mass spectrometry, researchers gain insights into the diastereotopic selectivity and isotope effects operating during the deprotonation of oxysulfonium cation intermediates [, , ].

Q7: Can benzyl methyl sulfoxide be used to study internal return in isotopic exchange reactions?

A7: Yes, studies using deuterated analogs of benzyl methyl sulfoxide and a related bridged biaryl sulfoxide have provided evidence for internal return occurring during isotopic exchange processes []. This was particularly notable in the exchange reaction of the biaryl sulfoxide within a tert-butyl alcohol-O-d environment [].

Q8: How does complexation with crown ethers impact the catalytic activity of cytochrome c proteins towards benzyl methyl sulfoxide oxidation?

A8: While cytochrome c proteins are not naturally enzymatic, supramolecular complexation with 18-crown-6 in methanol transforms them into catalytically active synzymes capable of enantioselective sulfoxide oxidation []. This complexation modifies the heme coordination environment, enabling the oxidation of the (S)-enantiomer of benzyl methyl sulfoxide at low temperatures []. Interestingly, horse heart and pigeon breast cytochrome c exhibit higher activity and enantioselectivity than yeast cytochrome c in this system [].

Q9: Can microbial biotransformation be employed to produce enantiomerically enriched benzyl methyl sulfoxide derivatives?

A9: Research suggests that specific microorganisms, such as Helminthosporium species NRRL 4671, can enantioselectively oxidize prochiral sulfides to yield chiral sulfoxides [, , , ]. This biocatalytic approach has been successfully applied to the synthesis of various chiral ortho-, meta-, and para-substituted benzyl methyl sulfoxides [, , , ].

Q10: How can micellar electrokinetic chromatography (MEKC) be utilized in the kinetic resolution of benzyl methyl sulfoxide?

A10: MEKC provides a rapid and efficient method for the simultaneous analysis of benzyl methyl sulfoxide and its corresponding sulfide []. This is particularly valuable for monitoring the kinetic resolution of racemic benzyl methyl sulfoxide using enzymes like dimethyl sulfoxide reductase from Rhodobacter sphaeroides f. sp. denitrificans, which exhibits selectivity for the (S)-enantiomer []. By monitoring the reaction progress, the (R)-enantiomer can be recovered with high enantiomeric excess [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

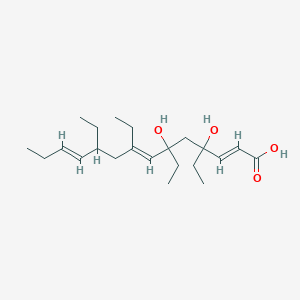

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)